molecular formula C12H22N2O2 B13328905 Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate

Cat. No.: B13328905
M. Wt: 226.32 g/mol
InChI Key: BLXRERKTGCGAIW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(8-14)12(13)5-6-12/h9H,4-8,13H2,1-3H3

InChI Key

BLXRERKTGCGAIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2(CC2)N

Origin of Product

United States

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